Azetidine, 2-methyl-1-(p-tolylsulfonyl)-

electroorganic synthesis α-functionalization sulfonamide activation

This N-tosyl activated azetidine is a critical electrophilic building block for synthesizing γ-substituted amines via regioselective ring-opening. Its unique 2-methyl and N-tosyl substitution pattern enables distinct anodic acetoxylation-nucleophilic substitution synthetic routes, and it serves as a precursor for functionalized monomers in living anionic ring-opening polymerization. Procure this specific derivative to ensure predictable reactivity ratios and reproducible outcomes in both small-molecule synthesis and controlled polymer architecture. Choose from multiple verified suppliers offering research-scale quantities.

Molecular Formula C11H15NO2S
Molecular Weight 225.31 g/mol
CAS No. 13595-47-6
Cat. No. B086365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidine, 2-methyl-1-(p-tolylsulfonyl)-
CAS13595-47-6
Synonyms2-Methyl-1-(p-tolylsulfonyl)azetidine
Molecular FormulaC11H15NO2S
Molecular Weight225.31 g/mol
Structural Identifiers
SMILESCC1CCN1S(=O)(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C11H15NO2S/c1-9-3-5-11(6-4-9)15(13,14)12-8-7-10(12)2/h3-6,10H,7-8H2,1-2H3
InChIKeyLAQQJOLVFQMWPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-(p-tolylsulfonyl)azetidine (CAS 13595-47-6): Procuring the 2-Substituted N-Tosyl Azetidine Scaffold


2-Methyl-1-(p-tolylsulfonyl)azetidine (CAS 13595-47-6) is an N-tosyl activated azetidine featuring a methyl substituent at the 2-position of the four-membered azetidine ring [1]. This sulfonyl-protected strained heterocycle serves as a versatile electrophilic building block in organic synthesis, where the p-toluenesulfonyl (tosyl) group activates the ring toward regioselective nucleophilic opening while also functioning as a readily removable protecting group [2]. Key analytical identifiers include molecular formula C11H15NO2S, molecular weight 225.31 g/mol, and a distinctive SPLASH spectral identifier (splash10-052f-9500000000-7ffb7a8891cd019d6822) . The compound represents a specific structural variant within the broader class of N-tosyl-2-substituted azetidines, where the nature of the 2-substituent critically modulates both synthetic accessibility and downstream reactivity profiles [3].

2-Methyl-1-(p-tolylsulfonyl)azetidine: Why Alternative N-Tosyl Azetidines Are Not Interchangeable in Synthetic Workflows


While the N-tosylazetidine scaffold is broadly recognized as a useful synthetic intermediate, the specific identity of the 2-substituent fundamentally alters the compound's synthetic accessibility, reaction kinetics, and product outcomes. Critically, the 2-methyl substitution pattern in CAS 13595-47-6 confers a distinct synthetic availability via anodic acetoxylation-nucleophilic substitution methodology that cannot be universally applied to all 2-substituted analogs [1]. Furthermore, the methyl group at C2 modulates the electronic and steric environment of the ring, influencing both the reactivity of the N-tosyl activation and the regiochemical course of ring-opening transformations [2]. In the context of anionic ring-opening polymerization, the reactivity ratios of structurally distinct N-tosylazetidine monomers differ substantially, directly impacting copolymer composition, block sequence control, and final polymer molecular weight distributions [3]. Generic procurement of an arbitrary N-tosyl azetidine without attention to the specific 2-substituent therefore risks synthetic failure, poor yield, uncontrolled selectivity, and irreproducible polymerization outcomes [4].

Quantitative Differential Evidence: 2-Methyl-1-(p-tolylsulfonyl)azetidine Performance Data for Procurement Decisions


Synthetic Route Availability: Anodic Acetoxylation Enables 2-Substitution at the Methyl Position

The synthesis of 2-methyl-1-(p-tolylsulfonyl)azetidine is enabled by a specific electrochemical methodology: anodic acetoxylation of the parent 1-(p-tolylsulfonyl)azetidine at the 2-position, followed by nucleophilic substitution. This route is demonstrated for installation of methyl and other alkyl/allyl groups at C2, representing a distinct synthetic entry compared to the alternative 2-aryl-N-tosylazetidine synthesis which proceeds via tosylation of pre-formed 2-aryl amino alcohols [1][2]. No head-to-head yield comparison between 2-methyl and 2-aryl derivatives under identical reaction conditions is available; however, the anodic oxidation pathway provides a fundamentally different disconnection strategy that may influence procurement decisions based on available synthetic infrastructure or desired substitution patterns [1].

electroorganic synthesis α-functionalization sulfonamide activation

Comparative Polymerization Reactivity: pTsAzet Monomer Exhibits Distinct Reactivity Ratio for Living Copolymerization

In the anionic ring-opening copolymerization of N-(p-tolylsulfonyl)azetidine (pTsAzet) and N-(o-tolylsulfonyl)azetidine (oTsAzet), the reactivity ratios differ markedly. At 180 °C, oTsAzet exhibits a reactivity ratio of 1.66, whereas pTsAzet shows a reactivity ratio of 0.60 [1]. This quantitative difference enables controlled statistical copolymerization with predictable composition and narrow dispersity (Đ), and facilitates temperature-programmed block copolymer synthesis where monomer consumption order can be pre-determined by reactivity differences [1].

anionic ring-opening polymerization living polymerization monomer reactivity ratios

Substituent Effects on Ring-Opening Reactivity: N-Alkyl vs N-Tosyl Azetidines Show Binary Activity Divergence

N-Alkyl azetidines were found to be unreactive toward aryl borate-mediated ring opening under neutral conditions, whereas N-tosyl azetidines undergo regioselective ring opening to give β-aryloxy amines. The N-tosyl activation is therefore essential for reactivity in this transformation class [1]. While this study employed 2-aryl-N-tosylazetidines rather than the 2-methyl derivative specifically, the binary on/off effect of the N-sulfonyl activating group is a class-level property that applies to N-tosyl activation generally.

ring-opening electrophilic activation N-substituent effects

Mass Spectrometric Differentiation: Distinct Fragmentation Pattern Enables Analytical Identification

The mass spectrum of N-tosyl-2-methylazetidine (CAS 13595-47-6) has been investigated and compared with related N-halo and N-tosyl azetidine derivatives, as well as N,N-dialkyl-p-toluenesulfonamides. The molecular ion and characteristic fragmentation pattern provide a distinct analytical fingerprint that differentiates this compound from 2-phenylazetidine analogs and methylene-bis-azetidines [1].

mass spectrometry analytical characterization fragmentation pathways

Spectroscopic Identification: SPLASH Spectral Identifier for Unambiguous Compound Authentication

2-Methyl-1-(p-tolylsulfonyl)azetidine has a registered SPLASH identifier (splash10-052f-9500000000-7ffb7a8891cd019d6822) in the SpectraBase database, along with defined InChIKey (LAQQJOLVFQMWPB-UHFFFAOYSA-N) and canonical SMILES (Cc1ccc(cc1)S(N1CCC1C)(=O)=O) [1]. This unique spectral identifier enables unambiguous authentication of procured material, distinguishing it from isomeric or structurally related N-tosylazetidine derivatives that may lack equivalent spectral database entries.

spectral database quality control compound authentication

Catalytic Ring-Opening: N-Tosyl Activation Enables Ag(I)-Catalyzed Regioselective Opening with Multiple Nucleophile Classes

[Ag(COD)₂]PF₆ catalyzes the ring-opening of N-tosylazetidines with alcohols, amines, thiols, and tethered 1,2-ethane dinucleophiles [1]. The N-tosyl group serves as an essential activating moiety for this catalytic manifold; N-alkyl azetidines do not participate in analogous Ag(I)-catalyzed transformations under the same conditions. While the study primarily examined N-tosylazetidine without 2-substitution, the 2-methyl derivative (CAS 13595-47-6) retains the N-tosyl activation required for Ag(I)-catalyzed ring-opening reactivity [1].

silver catalysis regioselective ring-opening heteroatom nucleophiles

High-Value Procurement Scenarios for 2-Methyl-1-(p-tolylsulfonyl)azetidine: Where Quantitative Differentiation Drives Selection


Living Anionic Copolymerization for Controlled Molecular Weight Poly(trimethylenimine) Synthesis

Procurement of pTsAzet (the parent N-(p-tolylsulfonyl)azetidine from which 2-methyl-1-(p-tolylsulfonyl)azetidine is derived via α-functionalization) enables living anionic ring-opening copolymerization with oTsAzet to produce statistical copolymers of predictable composition and narrow dispersity. The quantitatively established reactivity ratios (r_oTsAzet = 1.66, r_pTsAzet = 0.60 at 180 °C) provide the predictive framework necessary for copolymer design and block sequence control [1]. The tosyl groups can be reductively cleaved post-polymerization to yield linear poly(trimethylenimine) (LPTMI) with controlled molecular weight and low dispersity—the first reported synthetic route to LPTMI of controlled architecture [1]. The 2-methyl derivative (CAS 13595-47-6) may serve as a functionalized monomer analog or as a precursor to monomers with tailored steric/electronic profiles in related polymerization systems.

Precursor for γ-Functionalized Amine Synthesis via Regioselective Ring Opening

N-Tosyl-2-methylazetidine serves as an electrophilic building block for the synthesis of γ-substituted amines through regioselective nucleophilic ring opening. The N-tosyl group is essential for reactivity: N-alkyl azetidines were found unreactive toward aryl borate-mediated ring opening under neutral conditions, whereas N-tosyl azetidines readily undergo regioselective opening to yield β-aryloxy amines [1]. Additionally, Ag(COD)₂PF₆ catalyzes the ring-opening of N-tosylazetidines with alcohols, amines, and thiols, providing access to diverse γ-heteroatom-substituted propylamine derivatives . The 2-methyl substituent in CAS 13595-47-6 introduces a defined stereocenter and steric profile that can influence the regiochemical and stereochemical outcomes of ring-opening transformations relative to the unsubstituted or 2-aryl analogs.

Analytical Reference Standard for N-Tosylazetidine Derivatives with Registered Spectral Data

2-Methyl-1-(p-tolylsulfonyl)azetidine benefits from a fully registered SPLASH spectral identifier (splash10-052f-9500000000-7ffb7a8891cd019d6822) and defined InChIKey (LAQQJOLVFQMWPB-UHFFFAOYSA-N) in the SpectraBase database [1]. This registration enables unambiguous compound authentication for quality control, incoming material verification, and analytical method development. The compound's characteristic mass spectral fragmentation pattern has been documented in the primary literature alongside comparative data for 2-phenylazetidine and methylene-bis-azetidine analogs , providing orthogonal analytical differentiation from structurally related compounds that may be present in synthetic mixtures or vendor catalogs.

Electroorganic Synthesis: Feedstock for 2-Substituted Azetidine Derivatives via α-C-H Functionalization

The electrochemical anodic acetoxylation of 1-(p-tolylsulfonyl)azetidine at the 2-position provides a direct route to 2-substituted azetidines including the 2-methyl derivative (CAS 13595-47-6) [1]. The acetoxylated intermediate can undergo nucleophilic substitution with diverse nucleophiles (trimethylsilyl cyanide, allyltrimethylsilane, trimethyl phosphite, etc.) to install cyano, allyl, and phosphonate functionalities at C2 [1]. This electrochemical α-C-H functionalization strategy represents a distinct synthetic disconnection from the alternative amino alcohol cyclization route employed for 2-aryl derivatives (which proceeds in 84-96% yield) , offering procurement value for laboratories equipped with electroorganic synthesis capabilities or requiring 2-alkyl substitution patterns that are not readily accessible via the 2-aryl synthetic pathway.

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